molecular formula C15H15NO3 B8746367 8-Cyclopropyl-4-ethoxyquinoline-2-carboxylic acid CAS No. 921760-53-4

8-Cyclopropyl-4-ethoxyquinoline-2-carboxylic acid

Cat. No. B8746367
Key on ui cas rn: 921760-53-4
M. Wt: 257.28 g/mol
InChI Key: AENCLKYBRSNUJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07935712B2

Procedure details

2.0 mL of 5N NaOHaq was added to a solution of 1.10 g of methyl 4-ethoxy-8-cyclopropylquinoline-2-carboxylate in 5 mL of CHCl3/MeOH (1:1) and the mixture was stirred at room temperature for 3 hr. After the addition of 3.0 mL of 5N HCl aq, the mixture was extracted by CHCl3. The organic layer was washed by satd. brine, dried over NaSO4, then concentrated to afford 4-ethoxy-8-cyclopropylquinoline-2-carboxylic acid as a colorless solid.
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
3 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4]1[C:13]2[C:8](=[C:9]([CH:14]3[CH2:16][CH2:15]3)[CH:10]=[CH:11][CH:12]=2)[N:7]=[C:6]([C:17]([O:19]C)=[O:18])[CH:5]=1)[CH3:2].Cl>C(Cl)(Cl)Cl.CO>[CH2:1]([O:3][C:4]1[C:13]2[C:8](=[C:9]([CH:14]3[CH2:16][CH2:15]3)[CH:10]=[CH:11][CH:12]=2)[N:7]=[C:6]([C:17]([OH:19])=[O:18])[CH:5]=1)[CH3:2] |f:2.3|

Inputs

Step One
Name
Quantity
1.1 g
Type
reactant
Smiles
C(C)OC1=CC(=NC2=C(C=CC=C12)C1CC1)C(=O)OC
Name
Quantity
5 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl.CO
Step Two
Name
Quantity
3 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 3 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted by CHCl3
WASH
Type
WASH
Details
The organic layer was washed by satd
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
brine, dried over NaSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(C)OC1=CC(=NC2=C(C=CC=C12)C1CC1)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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